8-(phenylhydrazinylidene)-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one
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Overview
Description
5H-thieno[2’,3’5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone): is a complex heterocyclic compound that features a unique fusion of thieno, thiazocino, and isoindole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone) typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thieno and thiazocino rings, followed by the fusion with the isoindole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno and thiazocino rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the isoindole ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry .
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, it is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
5H-thieno[2’,3’5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione: This compound lacks the N-phenylhydrazone group and exhibits different chemical reactivity and biological activity.
4-hydroxy-4,13-dihydro-5H-thieno[2’,3’5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one: This compound has a hydroxyl group instead of the N-phenylhydrazone group, leading to variations in its chemical and biological properties.
Uniqueness: The presence of the N-phenylhydrazone group in 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a unique candidate for drug development and other applications .
Properties
Molecular Formula |
C21H17N3OS2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
8-(phenylhydrazinylidene)-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one |
InChI |
InChI=1S/C21H17N3OS2/c25-20-15-8-4-5-9-16(15)21-24(20)12-19-17(10-11-26-19)18(13-27-21)23-22-14-6-2-1-3-7-14/h1-11,21-22H,12-13H2 |
InChI Key |
RHLYUSBCDWPBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CS2)C(=NNC3=CC=CC=C3)CSC4N1C(=O)C5=CC=CC=C45 |
Origin of Product |
United States |
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